5-(Allylthio)benzo[d][1,3]dioxole
Description
5-(Allylthio)benzo[d][1,3]dioxole is a heterocyclic compound featuring a benzo[d][1,3]dioxole core substituted with an allylthio (-S-CH2-CH=CH2) group at the 5-position. The allylthio group enhances nucleophilicity and participates in reactions such as thiol-ene click chemistry, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-prop-2-enylsulfanyl-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-2-5-13-8-3-4-9-10(6-8)12-7-11-9/h2-4,6H,1,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLPIVZLHUUBHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Allylthio)benzo[d][1,3]dioxole typically involves the nucleophilic substitution reaction of 3,4-dihydroxybenzaldehyde with allylthiol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Allylthio)benzo[d][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the allylthio group or to modify the dioxole ring.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-allylated products or modified dioxole derivatives.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the reagent used.
Scientific Research Applications
5-(Allylthio)benzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiparasitic and cytotoxic effects.
Mechanism of Action
The mechanism of action of 5-(Allylthio)benzo[d][1,3]dioxole involves its interaction with molecular targets such as enzymes and receptors. For instance, its antitumor activity is believed to be due to the inhibition of key enzymes involved in cell proliferation and the induction of apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Physical Properties and Stability
- Polarity : The allylthio derivative’s Rf value (0.47 in hexane/diethyl ether 95:5) indicates moderate polarity, similar to bromomethyl derivatives (Rf = 0.42 in n-pentane/diethyl ether 40:1) .
- Stability : Ethynyl and azide derivatives require low-temperature storage (-20°C) due to reactive functional groups , whereas halogenated analogs are more stable under ambient conditions.
Biological Activity
5-(Allylthio)benzo[d][1,3]dioxole is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and the implications for therapeutic applications based on existing research.
Chemical Structure and Properties
This compound, with the molecular formula , features a benzo[d][1,3]dioxole core with an allylthio substituent. Its structural characteristics contribute to its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with allyl sulfides. This process may utilize various catalysts to enhance yield and purity. The detailed synthesis pathway is essential for understanding the compound's availability for biological testing.
Anticonvulsant Activity
Research has indicated that derivatives of benzo[d][1,3]dioxole exhibit anticonvulsant properties. A study synthesized a series of 5-substituted benzo[d][1,3]dioxole derivatives and tested them for anticonvulsant activity using maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Among these compounds, some derivatives showed promising results in protecting against seizures, suggesting that modifications to the benzo[d][1,3]dioxole structure could enhance anticonvulsant efficacy .
Antimicrobial Activity
The antimicrobial potential of compounds containing the benzo[d][1,3]dioxole structure has also been explored. A study on 1,3-dioxolane derivatives indicated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of the dioxole moiety appears to enhance the compounds' ability to inhibit bacterial growth .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound 4 | 625 | Against Enterococcus faecalis |
| Compound 6 | 1250 | Against Staphylococcus aureus |
| Compound 8 | 500 | Against Pseudomonas aeruginosa |
Cytotoxicity and Safety Profile
Understanding the safety profile of this compound is crucial for its potential therapeutic use. Preliminary studies suggest that while certain derivatives exhibit high biological activity, they also require careful evaluation regarding cytotoxicity. The protective index (TD50/ED50) is a critical measure in this context; compounds with a high protective index are preferred in drug development .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets in biological systems. The allylsulfanyl group can participate in nucleophilic reactions, potentially affecting various signaling pathways involved in seizure activity or microbial resistance.
Case Studies and Research Findings
Several studies have focused on the biological implications of similar compounds:
- Anticonvulsant Studies : In one study, compound 3c demonstrated an ED50 value of 9.8 mg/kg in MES-induced seizures, indicating strong anticonvulsant potential compared to traditional antiepileptic drugs .
- Antimicrobial Screening : Another study highlighted that certain dioxolane derivatives exhibited excellent antibacterial activity against Staphylococcus aureus, reinforcing the therapeutic potential of dioxole-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
